molecular formula C5H2F4N2O3 B13069625 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069625
M. Wt: 214.07 g/mol
InChI Key: LINSWLUKPXYJGD-UHFFFAOYSA-N
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Description

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,1,2,2-tetrafluoroethylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes and proteins. These interactions can modulate biological pathways and influence the compound’s reactivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its oxadiazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable for applications requiring high thermal stability and resistance to chemical degradation .

Biological Activity

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their potential in drug discovery and development. This article compiles various studies that explore the biological activity of this specific compound and related derivatives.

Chemical Structure and Properties

The compound features a unique tetrafluoroethyl group that may enhance its biological properties by influencing solubility and reactivity. The general structure can be represented as follows:

CxHyFzN2O2\text{C}_x\text{H}_y\text{F}_z\text{N}_2\text{O}_2

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, various 1,2,4-oxadiazole derivatives have shown promising results against multiple cancer cell lines:

  • Cytotoxicity : Studies have demonstrated that certain oxadiazole derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HeLa (cervical adenocarcinoma) with IC50 values ranging from nanomolar to micromolar concentrations .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key enzymes like topoisomerase I. Molecular docking studies suggest strong interactions between these compounds and their targets .

Inhibitory Effects on Enzymes

This compound may also act as an inhibitor for various enzymes:

  • Histone Deacetylases (HDAC) : Some oxadiazole derivatives have been reported to inhibit HDACs effectively. For example, compounds with similar structures have shown IC50 values as low as 8.2 nM against HDAC-1 .
  • Carbonic Anhydrases : Selective inhibition of carbonic anhydrases has been observed in some oxadiazole derivatives at nanomolar concentrations .

Case Study 1: Antiproliferative Activity

A study synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited superior cytotoxicity compared to established anticancer drugs like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.15Apoptosis induction
5bHCT-1160.12Topoisomerase I inhibition

Case Study 2: HDAC Inhibition

Another investigation focused on the HDAC inhibitory activity of oxadiazole derivatives. The study found that some compounds were capable of inhibiting HDAC-1 up to 90% at low concentrations (20 nM), suggesting significant potential for therapeutic applications in cancer treatment .

CompoundHDAC TargetIC50 (nM)
20aHDAC-18.2
20bHDAC-210.5

Properties

Molecular Formula

C5H2F4N2O3

Molecular Weight

214.07 g/mol

IUPAC Name

5-(1,1,2,2-tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H2F4N2O3/c6-3(7)5(8,9)4-10-1(2(12)13)11-14-4/h3H,(H,12,13)

InChI Key

LINSWLUKPXYJGD-UHFFFAOYSA-N

Canonical SMILES

C1(=NOC(=N1)C(C(F)F)(F)F)C(=O)O

Origin of Product

United States

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